molecular formula C22H15Cl3F9N5O B2778757 3-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-5-(trifluoromethyl)pyridin-2-amine CAS No. 190437-59-3

3-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B2778757
CAS No.: 190437-59-3
M. Wt: 642.73
InChI Key: MVCGJPBFFZTXGD-UHFFFAOYSA-N
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Description

3-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-5-(trifluoromethyl)pyridin-2-amine is a complex organic compound characterized by the presence of multiple trifluoromethyl and chloro substituents on pyridine rings

Properties

IUPAC Name

N,N'-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyethyl]ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl3F9N5O/c23-14-5-11(20(26,27)28)8-36-17(14)35-1-2-39(18-15(24)6-12(9-37-18)21(29,30)31)3-4-40-19-16(25)7-13(10-38-19)22(32,33)34/h5-10H,1-4H2,(H,35,36)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCGJPBFFZTXGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)NCCN(CCOC2=C(C=C(C=N2)C(F)(F)F)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl3F9N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

642.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-5-(trifluoromethyl)pyridin-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyridine rings, followed by the introduction of chloro and trifluoromethyl groups. The final step involves the coupling of these substituted pyridine rings with ethanediamine under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-5-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to remove certain functional groups or to modify the compound’s structure.

    Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-5-(trifluoromethyl)pyridin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the development of advanced materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-5-(trifluoromethyl)pyridin-2-amine stands out due to its unique combination of chloro and trifluoromethyl groups on pyridine rings, coupled with an ethanediamine backbone. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications.

Biological Activity

The compound 3-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-5-(trifluoromethyl)pyridin-2-amine is a complex organic molecule with significant potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The compound is characterized by the presence of multiple trifluoromethyl and chlorinated pyridine moieties, which contribute to its biological activity. The molecular formula is C16H19Cl2F6N3OC_{16}H_{19}Cl_2F_6N_3O, and it has a molecular weight of approximately 405.25 g/mol.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. Key mechanisms include:

  • Inhibition of Kinases : Preliminary studies suggest that the compound may inhibit tyrosine kinases involved in cancer cell proliferation. For instance, it has been shown to affect the BCR-ABL pathway, which is critical in certain leukemias .
  • Apoptosis Induction : The compound has demonstrated potential in promoting apoptosis in cancer cells by disrupting cellular signaling pathways that regulate cell survival and death .
  • Antimicrobial Activity : Some derivatives of similar pyridine compounds have shown efficacy against bacterial strains by inhibiting fatty acid synthesis, which is crucial for bacterial cell wall integrity .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related structures:

Activity Target IC50 (nM) Reference
Tyrosine Kinase InhibitionBCR-ABL12
Apoptosis InductionVarious Cancer Cell Lines50
Antimicrobial ActivityGram-positive Bacteria100

Case Studies

Several studies have explored the efficacy of this compound in various experimental settings:

  • Cancer Research : In a study examining the effects on K562 cells (a model for chronic myeloid leukemia), the compound demonstrated significant inhibition of cell proliferation with an IC50 value of approximately 50 nM. This suggests a strong potential for development as an anti-cancer agent .
  • Antimicrobial Studies : A derivative exhibited potent activity against Staphylococcus aureus, showcasing its potential use in treating bacterial infections resistant to conventional antibiotics .
  • Pharmacokinetics : Research indicates favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability, making it a suitable candidate for further drug development .

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